molecular formula C24H22N4OS2 B3008115 N-(2,4-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 892415-64-4

N-(2,4-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B3008115
CAS No.: 892415-64-4
M. Wt: 446.59
InChI Key: HPFJHMSFQNLQQP-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 2,4-dimethylphenyl group, a pyridazine ring linked via a sulfanyl bridge, and a 4-methyl-2-phenyl-1,3-thiazolyl substituent. Structural determination of such compounds often employs X-ray crystallography, with tools like SHELX being critical for refinement and validation .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS2/c1-15-9-10-19(16(2)13-15)26-21(29)14-30-22-12-11-20(27-28-22)23-17(3)25-24(31-23)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFJHMSFQNLQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dimethylphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that incorporates both thiazole and pyridazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyridazine rings exhibit various biological activities, including antitumor , antimicrobial , and anticonvulsant properties. The specific biological activities of this compound have been evaluated through several studies.

Antitumor Activity

Thiazole and pyridazine derivatives have shown significant antitumor activity in various studies. For instance, a study demonstrated that thiazole-containing compounds exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL . The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhances their efficacy against tumor cells.

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92HT29
Compound 101.98 ± 1.22MCF7

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. Notably, compounds derived from thiazoles exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various Candida species .

PathogenMinimum Inhibitory Concentration (MIC)
MRSA0.5 µg/mL
Candida auris0.25 µg/mL

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been highlighted in several studies. For example, certain thiazole-linked compounds demonstrated significant protection in electroshock seizure tests with effective doses indicating their potential as therapeutic agents for epilepsy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many thiazole and pyridazine derivatives inhibit specific enzymes involved in tumor growth and microbial metabolism.
  • Induction of Apoptosis : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases.
  • Disruption of Cell Membranes : Antimicrobial activity is frequently attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Recent studies have focused on synthesizing novel derivatives based on the core structure of this compound to enhance its biological activity further:

  • A study synthesized multiple thiazole-pyridazine analogs and evaluated their anticancer properties using multicellular spheroids as models for solid tumors .
  • Another investigation explored the antimicrobial efficacy against resistant strains of bacteria and fungi, demonstrating promising results that warrant further exploration .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2,4-Dimethylphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide exhibit promising anticancer properties. Studies have shown that thiazole and pyridazine derivatives can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell growth, leading to reduced tumor size in preclinical models.
  • Case Study : A study on thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the thiazole ring could enhance efficacy against specific tumors.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into similar sulfanyl-containing compounds has shown effectiveness against a range of pathogens, including bacteria and fungi.

  • In Vitro Studies : Experiments have indicated that derivatives with sulfanyl groups can disrupt bacterial cell walls or inhibit essential metabolic pathways.
  • Application in Drug Development : These findings support the exploration of this compound as a lead compound for developing new antimicrobial agents.

Medicinal Chemistry Applications

The diverse functionalities of N-(2,4-Dimethylphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-y)pyridazin-3-y]sulfanyl}acetamide make it a valuable candidate in medicinal chemistry:

  • Lead Compound for Drug Design : Its unique structure allows for modifications that can enhance potency and selectivity towards specific biological targets.
  • Structure–Activity Relationship (SAR) Studies : Understanding how structural changes affect biological activity can guide the synthesis of more effective derivatives.

Summary of Research Findings

A comprehensive review of literature reveals several key insights into the applications of this compound:

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits specific kinases
Antimicrobial ActivityEffective against various pathogens; disrupts bacterial cell walls
Drug DevelopmentPotential as a lead compound; favorable SAR profiles identified

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The target compound’s pyridazine-thiazole system differs from triazole-based analogs (e.g., ), which may alter electronic properties and binding kinetics. Thiazole rings are known for enhanced π-π stacking and hydrogen-bonding capabilities compared to triazoles.
  • Sulfanyl Bridge : This feature is conserved across analogs, suggesting its critical role in stabilizing molecular conformations or mediating redox interactions.

Pharmacological and Physicochemical Properties

  • Solubility : The dimethylphenyl group in the target compound reduces aqueous solubility compared to dimethoxyphenyl analogs (e.g., ), which may limit bioavailability but enhance CNS penetration.
  • Binding Affinity : Computational studies on similar acetamide derivatives (e.g., ) suggest that electron-withdrawing groups (e.g., halogens in ) enhance binding to hydrophobic enzyme pockets, whereas methyl groups (as in the target compound) may optimize steric interactions.

Research Findings and Challenges

  • Synthetic Complexity : The pyridazine-thiazole scaffold requires multi-step synthesis, with challenges in regioselectivity during sulfanyl bridge formation.

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